N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Catalog No.
S11842983
CAS No.
M.F
C17H15FN2O2
M. Wt
298.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-car...

Product Name

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

IUPAC Name

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22)

InChI Key

LFRRLSQUDAQAJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of 5-oxopyrrolidines, which are characterized by a pyrrolidine ring with a ketone and carboxamide functional groups. This compound features a 4-fluorophenyl substituent, contributing to its potential biological activity. The structure can be represented as follows:

  • Chemical Formula: C${16}$H${16}$FNO$_{2}$
  • Molecular Weight: 273.30 g/mol

The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets, making it of interest in medicinal chemistry.

Typical for amides and ketones. These include:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the pyrrolidine can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Aminolysis: Reaction with amines can lead to the formation of secondary or tertiary amides.

Such reactions are crucial for modifying the compound's structure to investigate its biological activity or improve its pharmacological properties.

Research indicates that compounds similar to N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit significant biological activities, particularly as inhibitors of beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. These compounds have shown sub-micromolar activity, suggesting their potential as therapeutic agents against neurodegenerative conditions . The unique structural features of this compound may enhance its selectivity and efficacy in inhibiting BACE-1 compared to other compounds in its class.

The synthesis of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through several methods, including:

  • Castagnoli–Cushman Reaction: This method utilizes succinic anhydride and imines to form the pyrrolidine core, followed by functionalization at the C(sp$^3$) position using palladium-catalyzed reactions .
  • C(sp$^3$)–H Functionalization: Directed arylation techniques can introduce the 4-fluorophenyl group at specific positions on the pyrrolidine ring, enhancing the compound's biological profile .
  • Post-Synthetic Modifications: Further modifications can be made through hydrolysis or reduction steps to yield various derivatives for biological testing.

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for Alzheimer’s disease treatment due to its BACE-1 inhibitory activity.
  • Chemical Biology: As a tool compound for studying enzyme inhibition and related pathways.

Its unique structure allows for further exploration in medicinal chemistry, particularly concerning neuroprotective agents.

Interaction studies of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with BACE-1 have shown promising results. The compound’s interactions involve binding within the S2′ subsite of BACE-1, which is critical for substrate recognition and processing . These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To assess binding kinetics.
  • Isothermal Titration Calorimetry (ITC): To measure thermodynamic parameters of binding interactions.

Several compounds share structural similarities with N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, including:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-5-oxo-pyrrolidineSimilar core structurePotential BACE-1 inhibitor
N-(phenyl)-5-hydroxy-pyrrolidineHydroxylated variantVarying inhibitory effects
N-(3-fluorophenyl)-5-methyl-pyrrolidineMethylated variantAltered pharmacokinetic properties

These compounds demonstrate variations in substituents on the phenyl ring or modifications to the pyrrolidine core, which may affect their biological activities and pharmacological profiles. The uniqueness of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide lies in its specific fluorinated substituent and its effective inhibition of BACE-1 compared to other derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.11175589 g/mol

Monoisotopic Mass

298.11175589 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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